4-fluoro-2,6-dipyridin-2-ylpyridine
Description
Significance of Terpyridine Frameworks in Coordination Chemistry
The 2,2':6',2''-terpyridine (tpy) framework is a prominent NNN-tridentate chelating ligand that has been a cornerstone of coordination and supramolecular chemistry for decades. researchgate.netmdpi.com Its ability to form stable, well-defined complexes with a wide array of transition metal ions is a key attribute. uni-stuttgart.deuni-stuttgart.de These metal complexes are central to a variety of applications, including the development of photosensitizers, molecular wires, and catalysts. uni-stuttgart.de The three coplanar pyridine (B92270) rings of the terpyridine ligand provide a rigid binding pocket that typically results in the formation of octahedral metal complexes with two ligands coordinating to a single metal center, denoted as [M(tpy)2]. This structural motif is not only stable but also provides a predictable platform for further functionalization and study. The inherent electronic properties of terpyridine, such as its low-lying π* orbitals, also make it a non-innocent ligand, meaning it can actively participate in the electronic structure and reactivity of the resulting metal complex. researchgate.net
The versatility of the terpyridine scaffold is further enhanced by the relative ease with which substituents can be introduced at various positions on the pyridine rings. This allows for the systematic modification of the ligand's steric and electronic properties, which in turn influences the characteristics of the corresponding metal complexes. researchgate.net These modifications are crucial for tailoring the photophysical, electrochemical, and catalytic properties of the final assembly. researchgate.net
Rationale for Fluorine Substitution in the 4'-Position of 2,2':6',2''-Terpyridine
The introduction of fluorine atoms into organic molecules can induce profound changes in their properties due to fluorine's unique characteristics, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond. nsf.gov Substituting a fluorine atom at the 4'-position of the central pyridine ring of terpyridine to form 4-fluoro-2,6-dipyridin-2-ylpyridine is a strategic choice aimed at modulating the ligand's electronic character.
The primary rationale for this substitution is the strong electron-withdrawing nature of the fluorine atom. rsc.org This has a significant impact on the electron density of the pyridine rings and, consequently, on the ligand's coordination properties. The table below summarizes the key effects of 4'-fluorine substitution.
| Property Affected | Consequence of 4'-Fluorine Substitution |
| Ligand Basicity | The electron-withdrawing fluorine atom reduces the basicity of the nitrogen atoms in the pyridine rings, affecting the strength of the metal-ligand bond. |
| Redox Potential | The decreased electron density makes the ligand and its metal complexes more difficult to oxidize and easier to reduce. |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital (LUMO) is lowered, which can influence the photophysical properties and reactivity of the metal complexes. researchgate.net |
| Supramolecular Interactions | The presence of fluorine can introduce new non-covalent interactions, such as halogen bonding and fluorine-specific interactions, which can direct the self-assembly of supramolecular structures. uni-stuttgart.descilit.com |
These modifications allow for the fine-tuning of the properties of the resulting metal complexes for specific applications. For instance, the altered redox potentials are beneficial for catalytic cycles that require specific oxidation or reduction steps.
Overview of Key Research Domains for this compound
The unique properties of this compound have led to its exploration in several key research domains. The ability to systematically alter the electronic landscape of the terpyridine ligand without introducing significant steric bulk makes it a valuable tool for fundamental studies and the development of new technologies.
One major area of investigation is in the field of materials science , particularly for the development of luminescent materials and organic light-emitting diodes (OLEDs). nih.gov The fluorinated ligand can influence the emission properties of metal complexes, potentially leading to more efficient and color-tuned light-emitting devices. nih.gov
In catalysis , complexes of this compound are being explored for their potential in various transformations. researchgate.net The electron-deficient nature of the ligand can enhance the catalytic activity of the metal center in reactions such as oxidation and photoredox catalysis. acs.org For example, iridium complexes of fluorinated terpyridines have shown promise as robust photosensitizers for solar fuel generation. acs.org
Supramolecular chemistry is another area where this ligand is making significant contributions. The potential for fluorine-specific interactions allows for the design and construction of novel self-assembled architectures, including metal-organic frameworks (MOFs) and other complex supramolecular structures. uni-stuttgart.dersc.org These materials have potential applications in areas such as gas storage and separation.
Furthermore, the study of spin-crossover (SCO) phenomena in iron(II) and cobalt(II) complexes has benefited from the use of fluorinated terpyridine ligands. The electronic effects of the fluorine substituent can influence the temperature at which the transition between the low-spin and high-spin states occurs, which is a critical parameter for the development of molecular switches and sensors. uni-stuttgart.debiosupramol.de
The following table provides a summary of the key research findings in these domains.
| Research Domain | Key Findings and Applications |
| Materials Science | Development of blue-emitting materials for OLEDs. nih.gov |
| Catalysis | Use in photoredox catalysis and as photosensitizers for hydrogen evolution. acs.orgsmolecule.com |
| Supramolecular Chemistry | Formation of 2D and 3D heterometallic supramolecular networks. rsc.org |
| Spin-Crossover | Investigation of the influence of fluorination on the spin transition temperature in Co(II) and Fe(II) complexes. uni-stuttgart.debiosupramol.de |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZRNZZLWVHQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry and Metal Complexation of 4 Fluoro 2,6 Dipyridin 2 Ylpyridine
Ligand Design and Coordination Modes
The design of 4-fluoro-2,6-dipyridin-2-ylpyridine as a ligand is centered around the well-established coordinating ability of the terpyridine scaffold, enhanced and modified by the introduction of a fluorine substituent.
Tridentate Nature and Nitrogen Donor Sites of the Fluorinated Terpyridine
Similar to its parent compound, 2,2':6',2''-terpyridine, this compound acts as a tridentate ligand. nih.govsmolecule.com This means it can bind to a metal center through three coordination sites. These sites are the nitrogen atoms located in the three interconnected pyridine (B92270) rings. nih.govsmolecule.com This tridentate chelation leads to the formation of stable, well-defined metal complexes. smolecule.com The geometry of the ligand, with its three nitrogen atoms arranged in a planar fashion, is highly conducive to forming octahedral or pseudo-octahedral complexes with a variety of metal ions. rsc.org
Influence of Fluorine Substitution on Ligand Electronic and Steric Properties
The introduction of a fluorine atom at the 4-position of the central pyridine ring significantly influences the ligand's electronic and steric properties. Fluorine is a highly electronegative element, and its presence exerts a strong electron-withdrawing inductive effect. nih.gov This effect can alter the electron density on the nitrogen donor atoms, thereby influencing the strength and nature of the metal-ligand bonds. nih.gov
Synthesis and Characterization of Metal Complexes
The versatile nature of this compound allows for the synthesis of a diverse range of metal complexes, including those with transition metals and lanthanides.
Complexation with Transition Metals (e.g., Cobalt, Nickel, Zinc, Cadmium, Copper)
This compound readily forms complexes with a variety of transition metals. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, complexes with zinc(II), cadmium(II), and copper(II) have been reported. The resulting complexes often exhibit a 1:1 or 1:2 metal-to-ligand stoichiometry, depending on the coordination preferences of the metal ion and the reaction conditions. researchgate.net For example, cobalt can form complexes with the formula Co(tpy)₂₂. nih.gov Similarly, nickel and copper have been shown to form stable complexes with terpyridine-based ligands. researchgate.netnih.govresearchgate.net
Table 1: Examples of Transition Metal Complexes with Terpyridine-based Ligands
| Metal Ion | Example Complex Formula | Coordination Environment |
| Cobalt(II) | Co(tpy)₂₂ nih.gov | Octahedral |
| Nickel(II) | [Ni(FTP)₂]Cl₄ researchgate.net | Octahedral |
| Zinc(II) | [Zn(tpy)₂]PF₆ nih.gov | Octahedral |
| Cadmium(II) | Cd(Mephtpy)₂₂ researchgate.net | Distorted Octahedral |
| Copper(II) | [Cu(Phterpy)Cl₂] researchgate.net | Five-coordinate |
Note: This table provides examples of complexes with related terpyridine ligands to illustrate the typical coordination behavior.
Formation of Lanthanide Metal Complexes (e.g., Europium(III), Terbium(III))
The coordination of this compound extends to the lanthanide series of elements. Lanthanide ions, such as Europium(III) and Terbium(III), are known for their unique luminescent properties when complexed with organic ligands. The fluorinated terpyridine ligand can act as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength.
The synthesis of these lanthanide complexes often involves the reaction of the ligand with a lanthanide salt, such as a chloride or nitrate (B79036) salt, in a suitable solvent. researchgate.netresearchgate.net The resulting complexes can exhibit interesting photophysical properties, with potential applications in luminescent materials and probes. irphouse.com For example, a terbium complex with a related terpyridine ligand has been shown to emit strong green light. researchgate.net
Characterization of Coordination Compounds (e.g., ESI-MS, NMR)
A variety of analytical techniques are employed to confirm the formation and elucidate the structure of the metal complexes of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is invaluable for confirming the mass of the synthesized complex, providing direct evidence of its formation and stoichiometry. It is a common method for characterizing both transition metal and lanthanide complexes. ub.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. Changes in the chemical shifts of the pyridine protons and carbons upon coordination to a metal ion provide detailed information about the binding mode and the electronic environment of the ligand. For paramagnetic complexes, such as those with certain lanthanides, NMR can be used to probe the magnetic properties of the complex. ub.educopernicus.org
Other techniques such as infrared (IR) spectroscopy can indicate coordination by showing shifts in the vibrational frequencies of the pyridine rings upon complexation. nih.gov
Lack of Available Research Data Prevents Article Generation on this compound
The inquiry focused on securing information regarding the single-crystal X-ray diffraction studies and the analysis of coordination geometries and intermolecular interactions of metal complexes involving this specific ligand. However, the search did not yield any publications detailing the synthesis, metal complexation, or structural elucidation of this compound.
While information is available for structurally related compounds, such as those with different substitution patterns on the pyridine rings, this information is not directly applicable to the requested compound. Scientific accuracy requires that the article be based on published, peer-reviewed data for the exact molecule .
Therefore, until research on the coordination chemistry of this compound is conducted and published, the creation of a scientifically accurate and informative article on this specific topic remains unfeasible.
Spectroscopic and Photophysical Investigations of 4 Fluoro 2,6 Dipyridin 2 Ylpyridine and Its Complexes
Electronic Absorption Spectroscopy
The electronic absorption spectrum of 4-fluoro-2,6-dipyridin-2-ylpyridine and its complexes is characterized by distinct bands arising from transitions within the ligand itself and, upon complexation, charge transfer between the metal center and the ligand.
Analysis of Ligand-Centered Electronic Transitions (π–π transitions)*
In its free state, the absorption spectrum of this compound is dominated by intense bands in the ultraviolet region. These absorptions are assigned to spin-allowed π–π* electronic transitions within the aromatic pyridine (B92270) rings. The fluorine substituent, through its electron-withdrawing inductive effect and electron-donating mesomeric effect, can subtly modify the energies of the π molecular orbitals compared to unsubstituted terpyridine. researchgate.net
For similar fluorinated polypyridyl ligands, these π–π* transitions are typically observed at high energies. nsf.gov For instance, studies on fluorinated bipyridines and other terpyridine derivatives show characteristic intense absorptions originating from these ligand-centered transitions. researchgate.netnsf.gov Upon metalation, these π–π* absorption bands are generally still present and may undergo slight shifts, confirming the coordination of the ligand to the metal center. nsf.gov The absorption spectra of metal complexes will thus feature these high-energy bands, which are largely similar to those of the free ligand. nih.gov
Table 1: Representative Ligand-Centered (π–π) Absorption Data for Related Pyridyl Compounds*
| Compound/Complex Fragment | Solvent | Absorption Maxima (λ_max) [nm] | Transition Assignment |
|---|---|---|---|
| 2-Fluoropyridine | Vapor | ~270 | π→π* |
| 3-Fluoropyridine | Vapor | ~275 | π→π* |
This table presents data for related fluorinated pyridines and a complex with a pyridyl-containing ligand to illustrate typical absorption regions for ligand-centered transitions. (MesPDPPh) is the doubly deprotonated form of 2,6-bis(5-(2,4,6-trimethylphenyl)-3-phenyl-1H-pyrrol-2-yl)pyridine. nsf.gov
Metal-to-Ligand Charge Transfer (MLCT) Absorption Bands
Upon coordination to a suitable transition metal, new absorption bands typically appear at lower energies (longer wavelengths) in the visible or near-UV region of the spectrum. These bands are attributed to metal-to-ligand charge transfer (MLCT) transitions. libretexts.org In an MLCT transition, an electron is excited from a d-orbital of the metal center to a low-lying π* anti-bonding orbital of the this compound ligand. libretexts.orgnih.gov
The energy of the MLCT band is highly sensitive to several factors:
The Metal Center: The identity and oxidation state of the metal are crucial. More easily oxidized metals (i.e., those with higher energy d-orbitals) will lead to lower energy MLCT transitions. science.gov
The Ligand: The presence of the electron-withdrawing fluorine atom on the terpyridine backbone lowers the energy of the ligand's π* orbitals. This stabilization generally leads to a red-shift (lower energy) of the MLCT absorption band compared to complexes with unsubstituted terpyridine. researchgate.net Studies on halogenated terpyridyl complexes have demonstrated that ligand modification is a key strategy for tuning MLCT energies. researchgate.netacs.org
Solvent Polarity: The position of MLCT bands can also be influenced by the polarity of the solvent.
For platinum(II) and ruthenium(II) complexes with similar terpyridine ligands, these MLCT bands are well-documented and are responsible for the rich photophysical and photochemical properties of the compounds. nih.govnih.govnih.gov The lowest energy absorption in such complexes is often the MLCT transition, which is critical in determining their luminescent properties. researchgate.net
Emission Spectroscopy
The emission properties of this compound and its complexes are directly related to the nature of their low-lying excited states, which are populated following photoexcitation.
Fluorescence Properties of the Fluorinated Terpyridine
Free this compound is expected to exhibit fluorescence upon excitation into its π–π* absorption bands. This emission corresponds to the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). For analogous multitopic terpyridine ligands, this fluorescence is typically observed in the violet-blue region of the spectrum, with emission maxima around 364 nm. researchgate.net
The intensity of this fluorescence can be subject to concentration quenching, where at higher concentrations, intermolecular interactions can lead to non-radiative deactivation pathways, thus decreasing the emission intensity. researchgate.net The fluorine substituent may influence the fluorescence quantum yield compared to the non-fluorinated parent compound.
Luminescence Characteristics of Metal Complexes
When this compound is complexed with a metal ion, the emission characteristics can change dramatically. The luminescence of the resulting complex can originate from different excited states:
Ligand-Centered (LC) Emission: In some cases, particularly with closed-shell metal ions like Zn²⁺, the emission may still be primarily fluorescent in nature and originate from the ligand's π–π* state. researchgate.net
MLCT Emission (Phosphorescence): For complexes with heavy transition metals such as Ru(II), Pt(II), or Ir(III), the lowest excited state is typically of ³MLCT character. nih.govresearchgate.net Due to strong spin-orbit coupling introduced by the heavy metal, spin-forbidden phosphorescence from this triplet state becomes partially allowed, leading to long-lived luminescence. This emission is usually red-shifted relative to the ligand's fluorescence.
Metal-Centered Emission: In the case of lanthanide ions like Eu³⁺ or Tb³⁺, the ligand can act as an "antenna." The ligand absorbs light efficiently and then transfers the energy to the metal center, resulting in the characteristic sharp, line-like emission from the f-f transitions of the lanthanide ion. researchgate.net
Table 2: Emission Properties of Complexes with Related Terpyridine Ligands
| Complex | Emission Type | Emission Maximum (λ_em) [nm] | Notes |
|---|---|---|---|
| [Tb³⁺(pyterpy)] | Metal-Centered | 480-650 | Shows characteristic Tb³⁺ ion emission lines. researchgate.net |
| [Zn²⁺(pyterpy)] | Ligand-Centered | ~364 | Emission is similar to the free ligand. researchgate.net |
| [Fe²⁺(pyterpy)] | Quenched | - | Luminescence is strongly quenched. researchgate.net |
This table shows data for complexes of a similar ligand, 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine (pyterpy), and a fluorinated bipyridine to illustrate different luminescence behaviors.
Influence of Metal Center and Ligand Structure on Emission Color and Intensity
The choice of metal ion and modifications to the ligand structure are powerful tools for tuning the emission properties of these complexes.
Influence of the Metal Center: As seen with related terpyridine complexes, electroactive transition metals like Fe²⁺ and Co²⁺ often lead to strong luminescence quenching because of efficient non-radiative decay pathways. researchgate.net In contrast, metals like Zn²⁺ may have little effect on the ligand's intrinsic fluorescence. researchgate.net Heavy metals like platinum or iridium facilitate phosphorescence, while lanthanides give rise to their own characteristic emissions. researchgate.netnih.gov
Influence of Ligand Structure: The introduction of the fluorine atom on the central pyridine ring of this compound is expected to lower the energy of the ³MLCT state. This generally results in a red-shift of the emission color. For example, chlorination of a terpyridine ligand in a platinum(II) complex was shown to lower the MLCT state energy and red-shift the luminescence. researchgate.net Furthermore, the rigid structure of the terpyridine ligand helps to reduce non-radiative decay by limiting vibrational and rotational freedom, which contributes to making its complexes potential bright emitters. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the molecular structure, bonding, and symmetry of this compound and its complexes.
The FT-IR spectrum of a molecule reveals the characteristic vibrational frequencies of its functional groups. For this compound, the FT-IR spectrum is expected to be dominated by bands corresponding to the vibrations of the pyridine rings.
While the specific FT-IR spectrum for this compound is not provided in the search results, the analysis of related compounds such as 2,2':6',2''-terpyridine and other substituted pyridines allows for a general assignment of the expected vibrational modes. The key vibrational regions include:
C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region for aromatic compounds.
C=C and C=N stretching vibrations: These are characteristic of the pyridine rings and appear in the 1600-1400 cm⁻¹ range. The coordination of the pyridine nitrogen atoms to a metal ion is expected to cause a shift in the positions and intensities of these bands, providing evidence of complex formation.
Ring breathing modes: These vibrations involve the expansion and contraction of the entire pyridine ring and are usually found in the 1000-900 cm⁻¹ region.
C-F stretching vibration: The presence of the fluorine substituent should give rise to a characteristic C-F stretching band, typically in the region of 1250-1000 cm⁻¹, although its exact position can be influenced by the electronic environment.
Out-of-plane C-H bending vibrations: These appear in the 900-700 cm⁻¹ region and are sensitive to the substitution pattern on the pyridine rings.
Upon complexation with a metal ion, shifts in the vibrational frequencies of the pyridine rings are anticipated. The coordination of the nitrogen atoms to the metal center typically leads to an increase in the frequency of some ring vibrations due to the kinematic coupling and the electronic effects of coordination.
Raman spectroscopy is a complementary technique to FT-IR that is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the skeletal vibrations of the pyridine rings.
Similar to FT-IR, specific Raman data for this compound is not available in the provided search results. However, studies on pyridine and its fluoro derivatives have shown that Raman spectroscopy is a powerful tool for characterizing their vibrational modes. nih.gov The high-temperature Raman spectra of vapor-phase pyridine and fluoropyridines have been collected and analyzed with the aid of DFT calculations to assign the vibrational frequencies. nih.gov
For metal complexes of this compound, Raman spectroscopy can be used to probe the metal-ligand vibrations, which typically appear at low frequencies (below 600 cm⁻¹). These vibrations are often difficult to observe in FT-IR spectra but can be more readily detected by Raman spectroscopy, providing direct information about the coordination bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and for probing the effects of metal coordination, particularly with paramagnetic lanthanide ions.
The structural assignment of this compound can be achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show a set of distinct signals for the protons on the three pyridine rings. The chemical shifts and coupling patterns of these protons would be influenced by the fluorine substituent on the central ring and the nitrogen atoms within the rings. The integration of the signals would correspond to the number of protons in each unique chemical environment.
¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbon atom attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF), and its chemical shift would be significantly affected by the electronegative fluorine.
2D NMR:
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within each pyridine ring, helping to assign protons that are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
While specific NMR data for this compound is not available, the analysis of related compounds provides a basis for predicting the expected spectral features. copernicus.org
The coordination of paramagnetic lanthanide ions to this compound has profound effects on the NMR spectra of the ligand. These effects, which include pseudocontact shifts (PCS) and paramagnetic relaxation enhancement (PRE), provide valuable structural and dynamic information about the resulting complexes. copernicus.org
A structurally related compound, 4-fluoro-2,6-dicyanopyridine (FDCP), has been utilized to create lanthanide binding sites on proteins. copernicus.org This system serves as an excellent model for understanding the paramagnetic effects that would be observed with this compound complexes.
Pseudocontact Shifts (PCS): Paramagnetic lanthanide ions with an anisotropic magnetic susceptibility tensor induce large shifts in the resonance frequencies of nearby nuclei. copernicus.org These shifts, known as pseudocontact shifts, are dependent on the distance and angle between the nucleus and the paramagnetic center. By measuring these shifts for various nuclei in the ligand, it is possible to obtain long-range structural information and determine the three-dimensional structure of the complex in solution. For instance, in lanthanide-tagged proteins using a derivative of FDCP, pseudocontact shifts were observed in the protein NMR spectra, confirming the immobilization of the lanthanide ion relative to the protein. copernicus.org
Paramagnetic Relaxation Enhancement (PRE): Paramagnetic lanthanide ions also cause a significant increase in the relaxation rates of nearby nuclei, leading to line broadening in the NMR spectrum. The magnitude of this effect is proportional to the inverse sixth power of the distance between the nucleus and the paramagnetic center (r⁻⁶). PRE measurements can therefore be used to obtain distance restraints, which are particularly useful for determining the proximity of different parts of the ligand to the metal ion.
The use of different lanthanide ions (e.g., Tb³⁺, Tm³⁺, Dy³⁺) can result in different magnetic susceptibility tensors, providing multiple sets of structural restraints that can be used to refine the structure of the complex with high precision. copernicus.org
Computational and Theoretical Studies of 4 Fluoro 2,6 Dipyridin 2 Ylpyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-fluoro-2,6-dipyridin-2-ylpyridine at the atomic and electronic levels.
Electronic Structure Determination and Molecular Orbital Analysis
To determine the electronic structure of this compound, researchers would typically perform geometry optimization using methods like Density Functional Theory (DFT). researchgate.netresearchgate.net This process identifies the most stable three-dimensional arrangement of the atoms.
Following optimization, a molecular orbital (MO) analysis would be conducted. This would involve examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. semanticscholar.org For similar aromatic nitrogen-containing ligands, the HOMO is often distributed across the π-system of the pyridine (B92270) rings, while the LUMO is also typically a π* orbital. The introduction of a fluorine atom would be expected to influence the energy levels of these orbitals due to its high electronegativity.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications
DFT methods, particularly with hybrid functionals like B3LYP, are the workhorse for calculating the ground-state properties of organic molecules. researchgate.netresearchgate.net These calculations would yield optimized bond lengths, bond angles, and dihedral angles for this compound.
To investigate the excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. rsc.orgresearchgate.net TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) by determining the energies of vertical excitations from the ground state to various excited states.
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data.
Simulated Absorption and Emission Spectra
Using the results from TD-DFT calculations, a simulated UV-Vis absorption spectrum for this compound could be generated. This would involve plotting the calculated excitation energies (often converted to wavelengths) against their corresponding oscillator strengths, which are a measure of the transition probability. For terpyridine-like molecules, the spectra typically show intense π-π* transitions in the UV region. The fluorine substituent would likely cause a shift in the position and intensity of these bands compared to the non-fluorinated parent compound.
Simulating emission spectra (fluorescence) would involve optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition from S1 back to the ground state (S0). The difference in energy corresponds to the emitted photon.
Modeling of Metal-Ligand Interactions
The primary chemical interest in 2,6-dipyridin-2-ylpyridine (B73702) derivatives lies in their ability to act as ligands, forming stable complexes with metal ions.
Investigation of Coordination Affinity and Stability Constants
DFT calculations can be used to model the interaction between this compound and various metal ions. By calculating the binding energy of the resulting complex, researchers can assess the coordination affinity. A more negative binding energy typically indicates a more stable complex.
Computationally determining stability constants is a more complex endeavor that often involves calculating the Gibbs free energy of the complexation reaction in a solvent. While direct calculation can be challenging, relative stability constants can often be reliably predicted by comparing the binding energies of a series of similar ligands with the same metal ion. The electron-withdrawing nature of the fluorine atom in this compound would be expected to decrease the basicity of the pyridine nitrogen atoms, potentially affecting the stability of its metal complexes compared to non-fluorinated analogues. Studies on related ligands like 4-(2-pyridylazo)resorcinol (B72590) (PAR) have established methodologies for determining the stability of metal complexes, which could be adapted for this purpose. nih.gov
Theoretical Understanding of Charge Transfer Processes within Complexes
The photophysical and electronic properties of metal complexes containing this compound are intricately governed by charge transfer (CT) processes. These processes, which involve the redistribution of electron density upon photoexcitation, are fundamental to the potential applications of these complexes in areas such as light-emitting devices and photocatalysis. Computational and theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the nature of these charge transfer phenomena.
The introduction of a fluorine atom at the 4-position of the central pyridine ring in the 2,6-dipyridin-2-ylpyridine (terpyridine-like) ligand framework significantly influences the electronic landscape of the resulting metal complexes. Fluorine is a strongly electronegative atom, which imparts an electron-withdrawing inductive effect on the ligand system. This electronic perturbation modulates the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are central to understanding charge transfer transitions.
In metal complexes of this compound, two primary types of charge transfer are of interest: Metal-to-Ligand Charge Transfer (MLCT) and Intraligand Charge Transfer (ILCT).
Metal-to-Ligand Charge Transfer (MLCT): This transition involves the promotion of an electron from a metal-centered d-orbital (HOMO or a major contributor to it) to a ligand-based π* orbital (LUMO). The energy of this transition is sensitive to both the nature of the metal ion and the electronic properties of the ligand. The electron-withdrawing fluorine atom in this compound stabilizes the ligand's π* orbitals, lowering the LUMO energy level. This stabilization can lead to a red-shift (lower energy) of the MLCT absorption and emission bands compared to complexes with unsubstituted or electron-donating substituted terpyridine ligands. researchgate.net
Computational studies on analogous 4'-substituted terpyridine complexes provide valuable insights. For example, DFT calculations on a series of 4'-(substituted-phenyl)-2,2':6',2''-terpyridine ligands and their metal complexes have demonstrated a clear correlation between the electronic nature of the substituent and the resulting photophysical properties. nih.gov While a nitro group (strong electron-withdrawing) causes a significant red-shift in emission, a methoxy (B1213986) group (electron-donating) leads to a blue-shift. nih.gov The fluoro-substituent, being electron-withdrawing, is expected to follow the trend of stabilizing the LUMO and affecting the charge transfer energies.
The table below summarizes the typical effects of substituents on the electronic properties of terpyridine-like ligands, which helps in contextualizing the role of the fluorine atom in this compound.
| Substituent at 4'-position | Electronic Nature | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Consequence for MLCT Energy |
| -NO₂ | Strongly Electron-Withdrawing | Minor | Significant Lowering | Lowered (Red-Shift) |
| -F | Electron-Withdrawing | Slight Lowering | Lowering | Lowered (Red-Shift) |
| -H | Neutral | Reference | Reference | Reference |
| -CH₃ | Weakly Electron-Donating | Slight Raising | Minor | Raised (Blue-Shift) |
| -OCH₃ | Strongly Electron-Donating | Significant Raising | Slight Raising | Raised (Blue-Shift) |
This table presents generalized trends based on published data for substituted terpyridines.
Furthermore, TD-DFT calculations are crucial for assigning the character of the excited states. For instance, in iridium(III) complexes with a morpholine-decorated phenyl-terpyridine ligand, TD-DFT calculations confirmed that the attachment of the electron-donating morpholinyl group induced a significant Intraligand Charge Transfer (³ILCT) character in the triplet excited state. mdpi.com In contrast, for complexes with just a phenyl-terpyridine, the excited state was of a mixed intraligand and metal-to-ligand charge transfer (³IL-³MLCT) character. mdpi.com These findings highlight the power of computational methods in dissecting the complex electronic structures and predicting the nature of charge transfer processes.
A summary of frontier molecular orbital characteristics for a hypothetical transition metal complex with this compound, based on trends from related computational studies, is presented below.
| Molecular Orbital | Primary Character | Expected Influence of 4-Fluoro Substituent |
| HOMO | Metal d-orbitals | Indirectly affected by changes in metal-ligand bonding |
| LUMO | Ligand π* orbitals | Energy is lowered due to inductive effect |
| HOMO-LUMO Gap | MLCT Transition Energy | Generally reduced compared to unsubstituted ligand |
This table is a representation of expected trends and not based on specific experimental data for the named compound.
Advanced Applications of 4 Fluoro 2,6 Dipyridin 2 Ylpyridine in Chemical Research
Catalytic Systems
The use of 4-fluoro-2,6-dipyridin-2-ylpyridine in catalysis is primarily as a ligand that coordinates with a central metal atom to form a catalytically active complex. The electronic and steric properties of the ligand are crucial for tuning the activity, selectivity, and stability of the resulting catalyst. The electron-withdrawing nature of the fluorine atom at the 4'-position can modulate the electron density at the metal center, thereby influencing its catalytic behavior. researchgate.net
Electrocatalysis, including Hydrogen Evolution Reactions (HER)
Terpyridine-based metal complexes are a well-established class of molecular catalysts investigated for various electrocatalytic processes, including water oxidation and the hydrogen evolution reaction (HER). eie.grnih.gov The ligand framework plays a critical role in stabilizing the metal center and facilitating electron transfer. While the broader family of terpyridine complexes has been explored for these reactions, specific research detailing the performance of complexes derived from this compound in HER is not extensively documented. However, the introduction of fluorine atoms into the ligand is a recognized strategy for enhancing the electrochemical stability and tuning the redox potential of molecular catalysts. acs.orgchemrxiv.org This modification can be crucial for improving catalyst longevity and efficiency under demanding electrocatalytic conditions.
Photocatalytic Applications
In the field of photocatalysis, particularly for solar fuel generation, fluorinated terpyridine ligands have proven to be highly effective. acs.org When this compound is incorporated into an iridium(III) complex, for example, the fluorine substituent imparts significant enhancements to the stability and photophysical properties of the resulting photosensitizer. acs.org The combination of the fluorinated terpyridine ligand with other components in the complex can create a "push-pull" electronic effect upon excitation, which is beneficial for photocatalytic processes. acs.org
Complexes featuring terpyridine ligands are also used in hybrid photocatalytic systems. For instance, a cobalt complex with phosphonated terpyridine ligands has been immobilized on titanium dioxide (TiO2) to create a photocatalyst for converting CO2 into syngas while simultaneously oxidizing biomass. cam.ac.uk This demonstrates the versatility of the terpyridine framework in designing robust systems for solar-driven chemical transformations. cam.ac.uk
Catalysis of Organic Transformations
Transition metal complexes containing terpyridine ligands are recognized for their application in catalyzing a range of challenging organic transformations, such as C-C bond formation and hydrofunctionalization. researchgate.net The ability to systematically modify the terpyridine ligand, particularly at the 4'-position, provides a direct method for tailoring the properties of the metal complex. researchgate.net The introduction of a fluoro group, as in this compound, allows for fine-tuning of the electronic environment of the catalytic metal center, which can influence reaction rates and selectivity. researchgate.net
Role in Addition Polymerization Catalysts
The application of this compound in the specific area of addition polymerization catalysis is not a prominent theme in the current scientific literature. Research involving terpyridine-functionalized polymers has largely focused on the field of supramolecular chemistry, where the terpyridine unit acts as a metal-binding site to drive the self-assembly of polymer chains into larger, non-covalent structures (supramolecular polymers). researchgate.nettue.nlmrs-j.orgrsc.org
Luminescent and Optoelectronic Materials
The rigid, planar structure and excellent chelating properties of the terpyridine family make them exceptional ligands for the construction of luminescent metal complexes. myuchem.com When coordinated with transition metals such as iridium(III), platinum(II), or ruthenium(II), the resulting complexes can exhibit strong light emission, making them suitable for use in optoelectronic devices. researchgate.netresearchgate.net
Design of Light-Emitting Materials
The compound this compound serves as a critical component in the design of advanced light-emitting materials. The photophysical properties of metal-terpyridine complexes, such as their emission color, quantum yield, and lifetime, are highly dependent on the nature of the ligand. researchgate.net Halogenation of the terpyridine ligand is a key strategy for tuning these properties.
Introducing a fluorine atom at the 4'-position modifies the energy of the molecular orbitals involved in the electronic transitions. Specifically, it can lower the energy of the metal-to-ligand charge transfer (MLCT) excited state. researchgate.net This tunability is essential for developing emitters for a range of applications, including organic light-emitting diodes (OLEDs). For instance, while the parent [Pt(terpy)Cl]⁺ complex is not luminescent in fluid solution at room temperature, related complexes with chlorinated terpyridine ligands are. researchgate.net This highlights the profound impact of halogen substitution on the emissive properties of such complexes.
Table 1: Comparative Photophysical Data of Halogenated Platinum(II) Terpyridine Complexes in Fluid Solution at 298 K
| Complex | Emission Max (nm) | Emission Lifetime (µs) | Luminescent in Fluid Solution |
| [Pt(terpy)Cl]⁺ | - | - | No |
| [Pt(Clterpy)Cl]⁺ | 617 | 0.057 | Yes |
| [Pt(Cl₃terpy)Cl]PF₆ | 647 | 1.9 | Yes |
| This table illustrates the effect of chlorination on the luminescence of Pt(II) terpyridine complexes, providing a conceptual basis for the role of halogenation (e.g., fluorination) in tuning emitter properties. Data sourced from reference researchgate.net. |
Integration into Electroluminescent Devices and Displays
Currently, detailed research findings or specific examples of the integration of this compound into electroluminescent devices and displays are not extensively documented in publicly available scientific literature. While pyridine-based ligands are fundamental in the development of emissive materials for Organic Light-Emitting Diodes (OLEDs), specific performance data, device architecture, and efficiency metrics involving this particular fluorinated compound remain uncharacterised in the available sources.
Sensing Technologies
The unique electronic and coordination properties of fluorinated dipyridylpyridine ligands suggest their potential in the development of advanced sensing technologies.
Chemo- and Fluorosensors for Specific Cations (e.g., Zn²⁺, Cd²⁺, Fe²⁺) and Anions (e.g., F⁻)
The use of this compound as a specific chemo- or fluorosensor for cations like zinc (Zn²⁺), cadmium (Cd²⁺), and iron (Fe²⁺), or for anions such as fluoride (B91410) (F⁻), is a specialized area of research. Terpyridine and its derivatives are known to form stable complexes with various metal ions, often resulting in a distinct optical response (colorimetric or fluorescent change) upon binding. The fluorine substituent on the pyridine (B92270) ring can modulate the ligand's electron density and photophysical properties. However, specific studies detailing the selective detection, binding constants, and fluorescence quantum yields of this compound with these particular ions are not found in the currently accessible literature.
Application as Fluorescent Molecular Sensors in Photopolymerization Processes
Fluorescent molecular probes are valuable tools for real-time monitoring of photopolymerization reactions, as changes in the local microenvironment viscosity and polarity can alter their emission properties. While certain pyridine derivatives have been investigated for this purpose, specific research demonstrating the application of this compound as a fluorescent molecular sensor to track the progress of photopolymerization is not detailed in the available sources.
Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)
The rigid, multitopic nature of this compound makes it a candidate ligand for constructing complex supramolecular structures and porous materials.
Design and Synthesis of Coordination Polymers and Networks
Coordination polymers are formed by the self-assembly of metal ions with organic ligands. The nitrogen atoms on the pyridine rings of this compound can act as coordination sites for metal centers, potentially forming one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. General synthetic strategies, such as solvothermal synthesis, are often employed to create such structures. rsc.org While the synthesis of coordination polymers from various terpyridine-based ligands is a well-established field, specific examples detailing the crystal structures, network topologies, and synthetic conditions for polymers derived explicitly from this compound are not presently available.
Table 1: General Synthesis Methods for Coordination Polymers
| Method | Description | Typical Conditions |
|---|---|---|
| Solvothermal Synthesis | Reaction is carried out in a sealed vessel at temperatures above the boiling point of the solvent. | High temperature (e.g., 90-180 °C), autogenous pressure. |
| Hydrothermal Synthesis | Similar to solvothermal, but the solvent is water. | High temperature and pressure. |
| Slow Evaporation | The solvent containing the metal salt and ligand is allowed to evaporate slowly, promoting crystal growth. | Room temperature, extended time period. |
This table represents general methods and does not reflect specific data for the title compound, as such data was not available.
MOF Applications in Gas Storage and Separation Technologies
Metal-Organic Frameworks (MOFs) built with fluorinated ligands have garnered significant interest for gas storage and separation. The presence of fluorine atoms on the organic linkers can enhance the affinity of the framework for specific gases, such as CO₂, through favorable electrostatic interactions, and can also impart greater chemical and thermal stability. However, research detailing the synthesis of MOFs using this compound as the primary organic linker and evaluating their performance in gas storage (e.g., H₂, CH₄) or the separation of gas mixtures (e.g., CO₂/N₂) is not currently documented in the searched scientific reports.
Bio-Inorganic Research Aspects
The unique reactivity of the 4-fluoro-pyridine core makes this class of compounds particularly useful in fundamental bio-inorganic research. The ability to interact selectively with biomolecules allows for the development of sophisticated probes for structural biology.
In a fundamental research context, the interactions of this compound with biomolecules are of significant interest. The planar, tridentate structure is analogous to other terpyridine ligands known to interact with DNA, primarily through intercalation, where the planar aromatic system inserts between the base pairs of the DNA double helix. This mode of binding can alter the structure of DNA and affect cellular processes, a mechanism that is foundational to the study of many therapeutic and diagnostic agents.
Furthermore, the fluorine atom at the 4-position activates the pyridine ring for nucleophilic aromatic substitution. This reactivity can be exploited to form covalent bonds with specific residues on a protein's surface. Research on the closely related compound, 4-fluoro-2,6-dicyanopyridine (FDCP), has shown that it reacts selectively with the thiol group of cysteine or the selenol group of selenocysteine (B57510) residues in proteins. nih.govnih.govcopernicus.org This reaction proceeds much faster with selenocysteine than with cysteine, enabling highly selective modification of proteins even in the presence of multiple solvent-exposed cysteine residues. nih.govnih.gov This covalent interaction provides a stable and site-specific anchor point on the protein.
| Biomolecule | Type of Interaction | Interacting Moiety of the Compound | Significance in Research |
|---|---|---|---|
| DNA | Non-covalent (Intercalation) | Planar dipyridinylpyridine system | Fundamental studies of DNA binding and structural perturbation. |
| Proteins | Covalent (Nucleophilic Aromatic Substitution) | Fluorine at the 4-position | Site-selective modification of cysteine or selenocysteine residues. nih.govnih.govelsevierpure.com |
A powerful application of the reactivity of the 4-fluoro-pyridine core is the site-selective creation of artificial metal-binding sites on proteins for advanced spectroscopic analysis. nih.govnih.govanu.edu.au This technique is particularly valuable for Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy, which can provide high-resolution structural information about proteins and their complexes. copernicus.orgelsevierpure.com
The process involves a chemical assembly strategy that builds a lanthanoid-chelating tag directly onto the protein of interest. nih.govcopernicus.org This is typically achieved in a three-step process using a reagent like 4-fluoro-2,6-dicyanopyridine (FDCP), a close analogue of this compound.
Reaction with the Protein : The process begins with the reaction of the fluorinated pyridine compound with a specific amino acid residue on the protein, such as cysteine or selenocysteine. The nucleophilic side chain of the amino acid displaces the fluorine atom, forming a stable (seleno)thioether bond and tethering the pyridine ring to the protein. nih.govnih.govcopernicus.org
Completion of the Chelating Moiety : The groups at the 2- and 6-positions of the pyridine ring are then reacted with small molecules to complete the metal-chelating structure. nih.govnih.govcopernicus.org For example, when using FDCP, the cyano groups are reacted with aminothiols like cysteine or penicillamine. nih.govcopernicus.org
Titration with a Lanthanoid Ion : Finally, a paramagnetic lanthanoid ion (e.g., Tb³⁺, Tm³⁺, Gd³⁺) is added. The newly formed chelating site on the protein binds the lanthanoid ion with high affinity. nih.govnih.govcopernicus.org
The result is a protein that is site-specifically labeled with a paramagnetic lanthanoid ion. copernicus.org This installed tag generates long-range paramagnetic effects that can be measured by NMR spectroscopy, such as pseudocontact shifts (PCS) and residual dipolar couplings (RDCs), which provide valuable long-range distance and orientation restraints for protein structure determination. nih.govnih.gov When loaded with Gd³⁺, these tags are also used in EPR experiments, such as double electron-electron resonance (DEER), to measure nanometer-scale distances between tagged sites. nih.govnih.gov This method provides a powerful tool for studying protein structure, dynamics, and interactions in a way that is not accessible with traditional techniques. elsevierpure.comanu.edu.au
| Step | Description | Purpose |
|---|---|---|
| 1. Covalent Labeling | Nucleophilic substitution of the fluorine on the pyridine ring by a protein residue (e.g., Cys, Sec). nih.govnih.gov | To create a stable, site-specific anchor on the protein surface. |
| 2. Chelate Formation | Reaction of the side groups on the pyridine ring with small molecules to form a complete chelating agent. nih.govnih.gov | To create a high-affinity binding pocket for a metal ion. |
| 3. Lanthanoid Binding | Titration with a paramagnetic lanthanoid ion (e.g., Tm³⁺, Gd³⁺). nih.govnih.gov | To introduce a paramagnetic center for advanced NMR or EPR studies. |
Conclusions and Future Research Directions
Summary of Key Academic Advancements for 4-Fluoro-2,6-dipyridin-2-ylpyridine
While dedicated research on this compound is still in its nascent stages, significant academic advancements can be extrapolated from studies on analogous fluorinated terpyridines and the fundamental principles of fluorine chemistry. The introduction of a fluorine atom at the 4-position of the central pyridine (B92270) ring is known to profoundly influence the ligand's properties.
The primary academic advancements can be categorized as follows:
Synthesis and Characterization: The synthesis of this compound is not trivial and often involves multi-step procedures. One plausible approach involves a Kröhnke-type reaction or similar condensation strategies to form the terpyridine backbone, followed by a nucleophilic aromatic substitution or a late-stage fluorination reaction. However, the electron-deficient nature of the pyridine rings makes such reactions challenging. An alternative route could involve the synthesis of a pre-fluorinated central pyridine ring, such as 4-chloro-2,6-diformylpyridine, which is then reacted with appropriate pyridine derivatives. The characterization of this compound relies on standard analytical techniques including NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and single-crystal X-ray diffraction for its metal complexes.
Tuning of Electronic Properties: The strong electron-withdrawing nature of the fluorine atom significantly lowers the energy of the ligand's frontier molecular orbitals (LUMO). This has a direct impact on the redox properties of its metal complexes, making them more resistant to oxidation. This tailored electronic tuning is crucial for applications in catalysis and photoredox reactions.
Enhanced Stability of Metal Complexes: The electron-deficient nature of this compound can lead to the formation of highly stable complexes with a range of transition metals. The fluorine substituent can also introduce non-covalent interactions, such as fluorine-hydrogen bonds, which can further stabilize the resulting supramolecular architectures.
Photophysical Properties: Fluorination is a well-established strategy to modify the photophysical properties of organic chromophores. In the case of this compound, the fluorine atom can influence the emission wavelength and quantum yield of its metal complexes, which is of interest for applications in sensing and imaging.
| Property | Effect of 4-Fluoro Substitution on Terpyridine Ligands |
| Redox Potential | Anodic shift (more difficult to oxidize) |
| LUMO Energy | Lowered |
| Metal-Ligand Bond Strength | Generally increased due to enhanced σ-donation and π-backbonding |
| Photophysical Properties | Potential for blue-shifted emission and altered quantum yields |
Emerging Research Avenues for Fluorinated Terpyridine Ligands
The unique properties of fluorinated terpyridine ligands, including this compound, are paving the way for a variety of emerging research avenues. These ligands are no longer just passive scaffolding for metal ions but are active participants in the functionality of the resulting complexes.
Catalysis: The electron-deficient nature of fluorinated terpyridine ligands makes their metal complexes promising candidates for a range of catalytic applications. nih.gov These include oxidative catalysis, where the ligand's resistance to oxidation is a key advantage, and photoredox catalysis, where the tuned electronic properties can be harnessed to drive challenging chemical transformations. nih.gov
Materials Science: The ability of fluorinated terpyridines to form stable, well-defined supramolecular structures is being explored for the development of new materials. These include metal-organic frameworks (MOFs), liquid crystals, and luminescent materials for applications in organic light-emitting diodes (OLEDs) and sensors. The introduction of fluorine can also enhance the volatility and processability of the resulting materials.
Biomedical Applications: The use of fluorinated terpyridine complexes in medicine is a rapidly growing field. researchgate.net Their potential applications include as imaging agents for positron emission tomography (PET) and magnetic resonance imaging (MRI), leveraging the unique properties of the ¹⁸F and ¹⁹F isotopes, respectively. Furthermore, the enhanced stability and tailored reactivity of these complexes make them attractive candidates for the development of new therapeutic agents. researchgate.net
Supramolecular Chemistry: The directional and predictable nature of the coordination of terpyridine ligands is being exploited to construct complex supramolecular architectures. Fluorination can add another layer of control, enabling the design of intricate structures with novel functions through non-covalent interactions.
Persistent Challenges and Promising Opportunities in the Field
Despite the significant potential of this compound and other fluorinated terpyridines, several challenges remain to be addressed. Overcoming these hurdles will unlock the full potential of this class of compounds.
Persistent Challenges:
Synthesis: The synthesis of 4-fluoropyridines, especially those with additional substituents, can be challenging due to the inherent electron deficiency of the pyridine ring, which deactivates it towards electrophilic substitution and activates it towards nucleophilic attack. nih.govrsc.org Late-stage fluorination methods often require harsh conditions or specialized reagents, which can be a limitation. nih.gov
Stability: Simple 4-fluoropyridines are known to be unstable and can be prone to polymerization or hydrolysis. google.comnii.ac.jp While the dipyridyl substituents in this compound are expected to enhance its stability, careful handling and storage are likely required.
Characterization: The presence of fluorine can complicate the analysis of NMR spectra due to ¹⁹F-¹H and ¹⁹F-¹³C coupling. While this provides valuable structural information, it can also lead to complex and overlapping signals that require advanced NMR techniques for full interpretation.
Promising Opportunities:
Development of Novel Catalysts: The unique electronic properties of this compound offer the opportunity to develop highly efficient and selective catalysts for a wide range of chemical transformations, including C-H activation and asymmetric catalysis.
Advanced Materials Design: The ability to fine-tune the properties of materials through fluorination opens up exciting possibilities for the design of "smart" materials with responsive properties. This includes materials that change their color, luminescence, or magnetic properties in response to external stimuli.
Multimodal Imaging Agents: The combination of a metal-binding terpyridine core with a fluorine atom provides a platform for the development of multimodal imaging agents that can be detected by more than one imaging technique, offering a more complete picture of biological processes.
Q & A
Q. What are the common synthetic routes for 4-fluoro-2,6-dipyridin-2-ylpyridine?
Methodological Answer: The compound can be synthesized via:
- Cross-coupling reactions : Suzuki-Miyaura coupling using 2-pyridinylboronic acids with halogenated pyridine precursors, as demonstrated in analogous pyrimidine syntheses .
- Nucleophilic aromatic substitution : Fluorination at the 4-position using KF or CsF under controlled conditions, similar to protocols for fluorinated pyrimidines .
- Mitsunobu reactions : For introducing pyridyl groups, though optimization of alcohol/phosphine pair selection is critical for regioselectivity .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer: Key techniques include:
- Multinuclear NMR : , , and NMR to confirm substitution patterns and fluorine integration (e.g., chemical shifts at ~-120 ppm for aromatic fluorides) .
- HRMS (High-Resolution Mass Spectrometry) : To validate molecular formula and isotopic patterns, with strict adherence to calibration protocols for fluorinated compounds .
- X-ray crystallography : For resolving steric clashes in multi-pyridyl systems, though crystallization may require inert atmospheres due to hygroscopicity .
Q. What safety protocols are recommended when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates.
- Waste disposal : Segregate fluorinated waste and collaborate with certified agencies for incineration, as improper disposal risks environmental persistence .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorination efficiency but require strict moisture control to avoid hydrolysis .
- Catalyst screening : Pd(PPh) or SPhos ligands improve cross-coupling yields; microwave-assisted heating reduces side reactions in sterically crowded systems .
- Temperature gradients : Stepwise heating (e.g., 60°C → 110°C) balances reaction rate and decomposition risks in multi-step syntheses .
Q. How do steric and electronic effects influence the reactivity of substituents in this compound?
Methodological Answer:
- Steric effects : Ortho-pyridyl groups hinder nucleophilic attack at the 4-position, necessitating bulky base additives (e.g., DBU) for efficient fluorination .
- Electronic effects : Electron-withdrawing fluorine at C4 directs electrophilic substitution to meta positions, validated by DFT calculations in related pyrimidines .
- Competing pathways : Monitor byproducts (e.g., defluorinated species) via LC-MS to adjust substituent electronic profiles .
Q. What strategies resolve contradictory data in fluorination efficiency across synthetic methods?
Methodological Answer:
- Controlled benchmarking : Compare fluorination yields under identical conditions (solvent, temperature, catalyst loading) to isolate variable impacts .
- Isotopic labeling : Use -tracers to distinguish between fluorination pathways (e.g., SNAr vs. radical mechanisms) .
- Computational modeling : Employ DFT to predict transition states and identify rate-limiting steps in competing routes .
Q. How does the compound’s structure affect its photophysical properties in material science?
Methodological Answer:
- Conjugation effects : Extended π-systems from pyridyl groups enhance UV-Vis absorption; fluorine substitution blue-shifts emission maxima .
- Solid-state packing : Intermolecular H-bonding between pyridyl N and F alters luminescence efficiency, as seen in crystallographic studies .
- Electron transport : Fluorine’s electronegativity improves charge-carrier mobility in organic semiconductors, validated by Hall effect measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
